REACTION_CXSMILES
|
[C:1]1([N:7]2[C:19]3[CH:18]=[CH:17][C:16](Br)=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[C:11](Br)[CH:12]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:22]1([NH:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[C:29]1([N:28]([C:4]2[CH:5]=[CH:6][C:1]3[N:7]([C:8]4[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=4)[C:16]4[C:17]([C:2]=3[CH:3]=2)=[CH:18][C:19]([N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:14][CH:15]=4)[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1
|
Name
|
|
Quantity
|
12.03 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=C(C=C2C=2C=C(C=CC12)Br)Br
|
Name
|
|
Quantity
|
12.18 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=CC=C1)C=1C=CC=2N(C3=CC=C(C=C3C2C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |